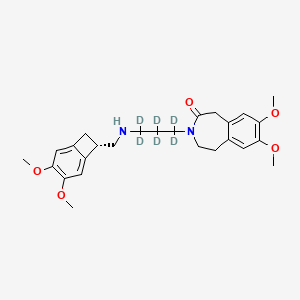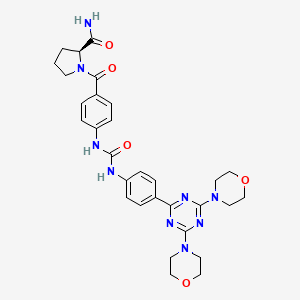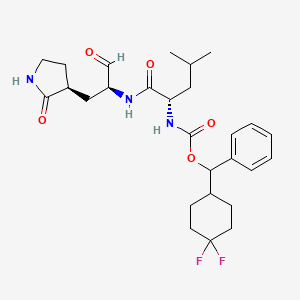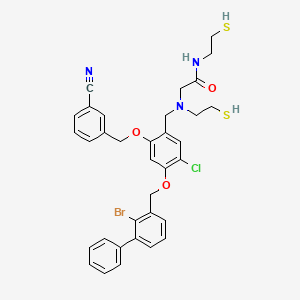
N-Demethy Ivabradine (D6 hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethy Ivabradine (D6 hydrochloride) is a deuterium-labeled derivative of N-Demethy Ivabradine hydrochloride. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethy Ivabradine (D6 hydrochloride) involves the deuteration of N-Demethy Ivabradine hydrochloride. Deuteration is typically achieved through the use of deuterated reagents or solvents. The reaction conditions often include the use of a deuterium source such as deuterium gas or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of N-Demethy Ivabradine (D6 hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using standard techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Demethy Ivabradine (D6 hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N-Demethy Ivabradine (D6 hydrochloride) has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Mass Spectrometry: Used as an internal standard for quantifying drug concentrations in biological samples.
Therapeutic Drug Monitoring: Assists in monitoring drug levels in patients to ensure therapeutic efficacy and safety.
Mécanisme D'action
N-Demethy Ivabradine (D6 hydrochloride) exerts its effects by inhibiting the pacemaker current in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting myocardial contractility or blood pressure. The molecular target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker current .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Demethy Ivabradine hydrochloride: The non-deuterated form of the compound.
Ivabradine: The parent compound from which N-Demethy Ivabradine is derived.
Deuterated Compounds: Other deuterium-labeled compounds used in pharmacokinetic studies.
Uniqueness
N-Demethy Ivabradine (D6 hydrochloride) is unique due to its deuterium labeling, which provides several advantages:
Improved Stability: Deuterium substitution can enhance the metabolic stability of the compound.
Enhanced Pharmacokinetics: Deuterium can alter the pharmacokinetic profile, leading to improved drug efficacy and reduced side effects.
Accurate Quantification: Deuterium labeling allows for precise quantification in mass spectrometry studies.
Propriétés
Formule moléculaire |
C26H34N2O5 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1/i5D2,7D2,8D2 |
Clé InChI |
NMQMGNXUIKUPAF-HPXVKIBASA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC |
SMILES canonique |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)







